3-(5,6-Dimethoxy-1H-indol-1-yl)propan-1-ol
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Overview
Description
3-(5,6-Dimethoxy-1H-indol-1-yl)propan-1-ol is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a propanol group attached to an indole ring substituted with two methoxy groups at positions 5 and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dimethoxy-1H-indol-1-yl)propan-1-ol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 5,6-dimethoxyphenylhydrazine and an appropriate aldehyde or ketone .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized for high yield and purity, typically involving the use of methanesulfonic acid as a catalyst and methanol as the solvent .
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dimethoxy-1H-indol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of 3-(5,6-Dimethoxy-1H-indol-1-yl)propanal.
Reduction: Formation of 3-(5,6-Dimethoxy-1H-indol-1-yl)propanamine.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
3-(5,6-Dimethoxy-1H-indol-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(5,6-Dimethoxy-1H-indol-1-yl)propan-1-ol involves its interaction with various molecular targets. The indole ring can interact with multiple receptors and enzymes, leading to various biological effects. The methoxy groups and the propanol side chain can also influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methyl-1H-indol-1-yl)propan-1-ol: Similar structure but with a methyl group instead of methoxy groups.
3-(1H-Indol-3-yl)propan-1-ol: Lacks the methoxy groups, making it less substituted.
1-(5-Prenyl-1H-indol-3-yl)propan-2-one: Contains a prenyl group and a ketone instead of a hydroxyl group
Uniqueness
3-(5,6-Dimethoxy-1H-indol-1-yl)propan-1-ol is unique due to the presence of two methoxy groups on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(5,6-dimethoxyindol-1-yl)propan-1-ol |
InChI |
InChI=1S/C13H17NO3/c1-16-12-8-10-4-6-14(5-3-7-15)11(10)9-13(12)17-2/h4,6,8-9,15H,3,5,7H2,1-2H3 |
InChI Key |
WYPUMZOOAIQZCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2CCCO)OC |
Origin of Product |
United States |
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